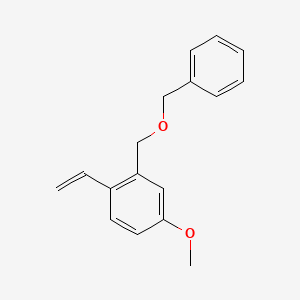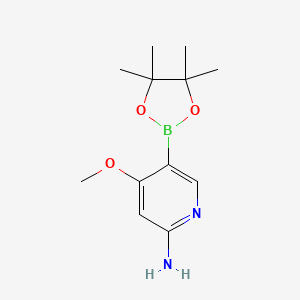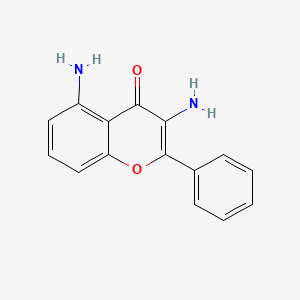
3,5-Diamino-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-2-phenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromen-4-one family. This compound is characterized by its unique structure, which includes a chromen-4-one core with amino groups at positions 3 and 5, and a phenyl group at position 2. The chromen-4-one scaffold is known for its diverse biological activities and is widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-2-phenyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then subjected to nitration to introduce nitro groups at positions 3 and 5. The final step involves the reduction of these nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted chromen-4-one compounds, and various functionalized derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
3,5-Diamino-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Diamino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the amino groups at positions 3 and 5, resulting in different biological activities.
3,5-Dinitro-2-phenyl-4H-chromen-4-one: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
6-Hydroxy-2-phenyl-4H-chromen-4-one: Has a hydroxyl group at position 6, which alters its chemical properties and biological activities.
Uniqueness
3,5-Diamino-2-phenyl-4H-chromen-4-one is unique due to the presence of amino groups at positions 3 and 5, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3,5-diamino-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-7-4-8-11-12(10)14(18)13(17)15(19-11)9-5-2-1-3-6-9/h1-8H,16-17H2 |
Clave InChI |
QSHNGUDJVWJGRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



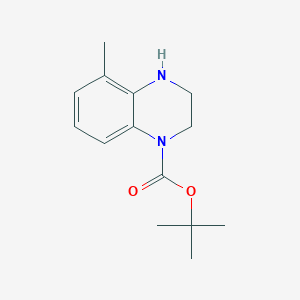


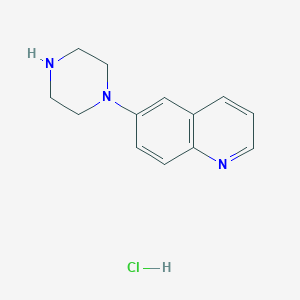
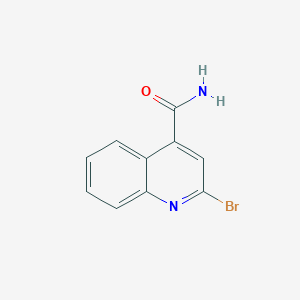
![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)





